![molecular formula C14H19N5O3S B2492451 1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine CAS No. 1021137-82-5](/img/structure/B2492451.png)
1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine
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Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be found in chemical databases .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- TIBM serves as an organic linker in the synthesis of MOFs. These crystalline materials exhibit controlled porosity and structural versatility. Researchers have developed three novel MOFs using TIBM as a building block . These MOFs demonstrate excellent CO₂ adsorption capacity and selectivity, making them promising for carbon capture and storage applications.
- A derivative of TIBM, CuO supported 1-methyl-3-(3-(trimethoxysilyl)propyl) imidazolium chloride (MTMSP-Im/Cl) , acts as an efficient heterogeneous nanocatalyst. It has been applied for the selective ring opening of epoxides with azide anions in water . This application has implications in green chemistry and organic synthesis.
- TIBM is crucial for obtaining immobilized ionic liquids. These materials find use in various fields, including catalysis, separation processes, and electrochemistry. The functionalization of oxide particles with TIBM-derived ionic liquids enhances their properties .
Metal-Organic Frameworks (MOFs)
Selective Ring Opening of Epoxides
Ionic Liquid Precursor
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[3-(dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18(2)23(21,22)16-8-3-11-19-14(20)5-4-13(17-19)12-6-9-15-10-7-12/h4-7,9-10,16H,3,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVFELVPULPEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
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